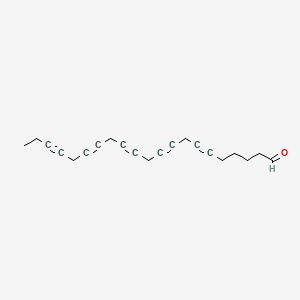
4,4,4-Trifluoro-2-(aminomethylphenyl)methylene-3-oxo-butanoic Acid Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-2-(aminomethylphenyl)methylene-3-oxo-butanoic Acid Ethyl Ester is a chemical compound with the molecular formula C14H14F3NO3 and a molecular weight of 301.26 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, an aminomethylphenyl group, and an ethyl ester functional group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Méthodes De Préparation
The synthesis of 4,4,4-Trifluoro-2-(aminomethylphenyl)methylene-3-oxo-butanoic Acid Ethyl Ester typically involves multiple steps. One common synthetic route starts with the reaction of 4,4,4-trifluoro-3-oxo-butanoic acid with an appropriate aminomethylphenyl derivative under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by esterification to obtain the final product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of advanced purification techniques .
Analyse Des Réactions Chimiques
4,4,4-Trifluoro-2-(aminomethylphenyl)methylene-3-oxo-butanoic Acid Ethyl Ester undergoes various chemical reactions, including:
Applications De Recherche Scientifique
4,4,4-Trifluoro-2-(aminomethylphenyl)methylene-3-oxo-butanoic Acid Ethyl Ester has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4,4,4-Trifluoro-2-(aminomethylphenyl)methylene-3-oxo-butanoic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the aminomethylphenyl group play crucial roles in its binding to target proteins and enzymes, leading to modulation of their activity . The compound may also affect cellular signaling pathways, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
4,4,4-Trifluoro-2-(aminomethylphenyl)methylene-3-oxo-butanoic Acid Ethyl Ester can be compared with similar compounds such as:
Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester: This compound shares the trifluoromethyl and ethyl ester groups but lacks the aminomethylphenyl group, resulting in different chemical and biological properties.
Butanoic acid, 2-amino-4,4,4-trifluoro-3-oxo-, ethyl ester: This compound has a similar structure but with an amino group directly attached to the butanoic acid, leading to distinct reactivity and applications.
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
1798421-25-6 |
|---|---|
Formule moléculaire |
C14H14F3NO3 |
Poids moléculaire |
301.265 |
Nom IUPAC |
ethyl (2Z)-2-[amino-(4-methylphenyl)methylidene]-4,4,4-trifluoro-3-oxobutanoate |
InChI |
InChI=1S/C14H14F3NO3/c1-3-21-13(20)10(12(19)14(15,16)17)11(18)9-6-4-8(2)5-7-9/h4-7H,3,18H2,1-2H3/b11-10- |
Clé InChI |
LLYUDFPJXYEQBV-KHPPLWFESA-N |
SMILES |
CCOC(=O)C(=C(C1=CC=C(C=C1)C)N)C(=O)C(F)(F)F |
Synonymes |
2-[Amino-(4-methylphenyl)]methylene-4,4,4-trifluoro-3-oxo-butanoic Acid Ethyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Benzyloxy)ethyl]-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B582620.png)
![2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-5,6-diol](/img/structure/B582626.png)

![4-Allyl-1H-benzo[d]imidazole](/img/structure/B582632.png)




![1-[3-(Trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B582640.png)
